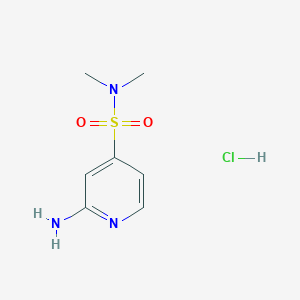

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride typically involves the reaction of 2-amino-4-chloropyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Sulfonamides, including 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride, have been traditionally used as antibiotics. They inhibit bacterial growth by blocking folic acid synthesis through the inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes .

- Recent studies have shown that derivatives of this compound can exhibit enhanced antimicrobial activity against various pathogens by simultaneously inhibiting both DHPS and DHFR, making them promising candidates for new antibiotic therapies .

-

Cancer Treatment :

- The compound has been explored as a potential anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting their role in cancer therapeutics .

- A study demonstrated that hybrid compounds incorporating sulfonamide structures exhibited cytotoxic effects against several human cancer cell lines, including breast and colon cancer .

-

Neuroprotective Effects :

- Emerging research highlights the potential of sulfonamide-dihydropyridine hybrids in treating neurodegenerative diseases such as Alzheimer’s disease. These compounds show multitarget-directed ligand (MTDL) properties, exhibiting cholinesterase inhibition and calcium channel blockade, which are beneficial for neuroprotection .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research:

- Cholinesterase Inhibition : Compounds derived from this compound have been shown to inhibit cholinesterase activity, which is crucial for managing conditions like Alzheimer’s disease .

- α-Glucosidase Inhibition : Recent studies have also focused on the inhibitory effects of sulfonamides on α-glucosidase, an important target for diabetes management. This inhibition helps control blood sugar levels by delaying carbohydrate absorption .

Case Studies

- Synthesis and Evaluation of Anticancer Agents :

- Dual Inhibitors of DHPS and DHFR :

Mécanisme D'action

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Dimethylaminopyridine: Similar in structure but lacks the sulfonamide group.

2-Aminopyrimidine Derivatives: These compounds share the amino group but have different ring structures and functional groups.

Uniqueness

2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is unique due to its combination of the sulfonamide group with the pyridine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Activité Biologique

2-Amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety. This structural arrangement contributes to its unique chemical reactivity and biological activity, making it a versatile compound in various applications.

The biological activity of this compound primarily arises from its role as an enzyme inhibitor. It interacts with specific molecular targets, particularly:

- Nitric Oxide Synthase (NOS) : The compound has been studied for its potential to inhibit NOS, which is crucial in various physiological processes including vasodilation and neurotransmission.

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) has been observed, which is significant for neuroprotective applications .

Antibacterial Properties

The compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of key enzymes necessary for bacterial growth, making it a candidate for antibiotic development .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Antioxidant Activity

The compound has shown potential antioxidant effects, contributing to its neuroprotective capabilities. Studies have demonstrated that it can mitigate oxidative stress in various models, suggesting its utility in treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against AChE with varying IC50 values. For instance, one study reported an IC50 value of 12.6 μM for cholinesterase inhibition, indicating moderate potency compared to established inhibitors like donepezil .

In Vivo Studies

Animal studies have further validated the compound's biological activities. For example, it was shown to improve behavioral outcomes in irradiated mice by enhancing neurotransmitter levels and reducing oxidative stress markers such as myeloperoxidase (MPO) .

Comparative Table of Biological Activities

| Activity Type | Mechanism of Action | IC50 Value |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzyme | Varies by strain |

| Cholinesterase Inhibition | AChE inhibition | 12.6 μM |

| Antioxidant | Scavenging free radicals | Not specified |

| Anti-inflammatory | Reduction of inflammatory mediators | Not specified |

Propriétés

IUPAC Name |

2-amino-N,N-dimethylpyridine-4-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-10(2)13(11,12)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWFYQPQBDDBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=NC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.